molecular formula C23H22N2O3 B3863125 N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide

N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide

Cat. No. B3863125
M. Wt: 374.4 g/mol
InChI Key: GITHSEDQUHHABJ-JJIBRWJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide, also known as PBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBP is a hydrazone derivative of 4-propoxybenzoic acid, and its synthesis method involves the condensation reaction between 3-phenoxybenzaldehyde and 4-propoxybenzohydrazide.

Mechanism of Action

The mechanism of action of N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide has also been shown to inhibit the activity of protein kinase C, an enzyme involved in signal transduction pathways. Additionally, N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide has been found to induce apoptosis, a programmed cell death mechanism, in cancer cells.
Biochemical and Physiological Effects:
N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide has been shown to exhibit various biochemical and physiological effects. N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide has been found to induce cell cycle arrest and apoptosis in cancer cells. N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide has been found to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide has been shown to modulate the immune system by regulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide has several advantages for lab experiments, including its high stability, solubility, and selectivity. N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide is also relatively easy to synthesize and can be obtained in high yields. However, N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide has some limitations, including its potential toxicity and limited availability. N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide has been shown to exhibit cytotoxicity in some cell lines, and its use in vivo requires further investigation.

Future Directions

There are several future directions for the study of N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide. One potential direction is the development of N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide-based drugs for the treatment of cancer, viral infections, and other diseases. Another direction is the investigation of N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide's potential as a pesticide and corrosion inhibitor. Additionally, further studies are needed to elucidate the mechanism of action of N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide and its potential side effects. Overall, N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide has shown promising results in various scientific research applications and warrants further investigation.

Scientific Research Applications

N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide has been shown to exhibit anticancer, antiviral, and antibacterial properties. N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide has also been shown to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In agriculture, N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide has been studied for its potential use as a pesticide due to its insecticidal and antifungal properties. In material science, N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide has been investigated for its potential use as a corrosion inhibitor due to its ability to form a protective film on metal surfaces.

properties

IUPAC Name

N-[(E)-(3-phenoxyphenyl)methylideneamino]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-2-15-27-20-13-11-19(12-14-20)23(26)25-24-17-18-7-6-10-22(16-18)28-21-8-4-3-5-9-21/h3-14,16-17H,2,15H2,1H3,(H,25,26)/b24-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITHSEDQUHHABJ-JJIBRWJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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